6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylicacid
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Overview
Description
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid is a compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acids: For Boc deprotection, trifluoroacetic acid (TFA) or hydrochloric acid in methanol can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further functionalized .
Scientific Research Applications
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This allows for selective functionalization of the amine group without interfering with other functional groups in the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Another compound with multiple Boc protecting groups used in gene or drug delivery.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic synthesis applications.
Uniqueness
6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid is unique due to its specific structure and the presence of the naphthyridine ring system This structure provides distinct chemical properties and reactivity compared to other Boc-protected compounds
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-2,6-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-9-6-15-7-10(12(17)18)11(9)8-16/h6-7H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
FODSRFNJWLYNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=CC(=C2C1)C(=O)O |
Origin of Product |
United States |
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